molecular formula C8H10OS B14425242 4-Methyl-3-(methylsulfanyl)phenol CAS No. 85428-44-0

4-Methyl-3-(methylsulfanyl)phenol

Cat. No.: B14425242
CAS No.: 85428-44-0
M. Wt: 154.23 g/mol
InChI Key: OYZFFVZQXBXDCT-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfanyl)phenol is an organic compound belonging to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which also bears a methyl group (-CH₃) and a methylsulfanyl group (-SCH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-chloromethylbenzene, a nucleophilic substitution reaction can be carried out using sodium methanethiolate (CH₃SNa) under appropriate conditions to introduce the methylsulfanyl group. The resulting intermediate can then be subjected to hydrolysis to yield the desired phenol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes typically include the preparation of intermediates, followed by purification and isolation steps to obtain the final product in high purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents like sodium borohydride (NaBH₄).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃)

Major Products Formed:

Scientific Research Applications

4-Methyl-3-(methylsulfanyl)phenol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s phenolic structure allows it to interact with biological systems, making it a potential candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antioxidant agent.

    Industry: It can be used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfanyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and methylsulfanyl group. These functional groups enable the compound to participate in hydrogen bonding, electron donation, and nucleophilic attacks. The pathways involved may include enzyme inhibition, free radical scavenging, and modulation of cellular signaling processes .

Comparison with Similar Compounds

  • 3-Methyl-4-(methylsulfonyl)phenol
  • 4-Methyl-2-(methylsulfanyl)phenol
  • 4-Methyl-3-(methylthio)phenol

Comparison: 4-Methyl-3-(methylsulfanyl)phenol is unique due to the specific positioning of its functional groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, such as 3-Methyl-4-(methylsulfonyl)phenol, it may exhibit different chemical and biological properties, making it suitable for distinct applications .

Properties

CAS No.

85428-44-0

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

4-methyl-3-methylsulfanylphenol

InChI

InChI=1S/C8H10OS/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3

InChI Key

OYZFFVZQXBXDCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)SC

Origin of Product

United States

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